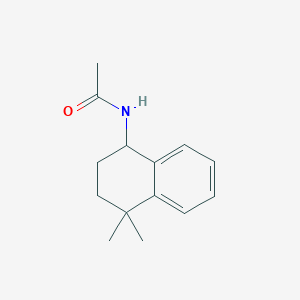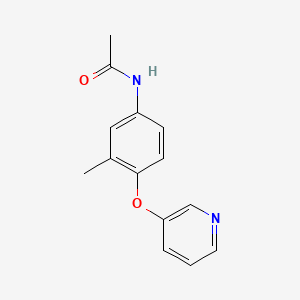![molecular formula C13H13FN2OS B7531202 2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)
2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PFT-α, and it is a potent inhibitor of the p53 tumor suppressor protein. The p53 protein is known to play a critical role in preventing the growth and spread of cancer cells. Therefore, the ability of PFT-α to inhibit the p53 protein has led to its investigation as a potential cancer treatment.
Mecanismo De Acción
PFT-α inhibits the p53 protein by binding to its DNA-binding domain, preventing it from binding to its target genes. This inhibition leads to the suppression of p53-dependent pathways, which are responsible for regulating cell growth and survival. By inhibiting the p53 protein, PFT-α can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PFT-α has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the p53 protein, PFT-α has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PFT-α in lab experiments is its potency. It is a highly selective inhibitor of the p53 protein, making it an effective tool for studying the role of p53 in cancer development and progression. However, one limitation of using PFT-α is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research involving PFT-α. One potential application is in the development of combination therapies for cancer treatment. PFT-α has been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment. Therefore, future research could investigate the use of PFT-α in combination with other cancer treatments.
Another potential direction for research is the investigation of PFT-α in other diseases. The p53 protein is involved in several cellular processes, including DNA repair and apoptosis. Therefore, PFT-α could have potential applications in other diseases where these processes are disrupted, such as neurodegenerative diseases.
Conclusion:
In conclusion, PFT-α is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. Its ability to inhibit the p53 protein has led to its investigation as a potential cancer treatment. PFT-α has several advantages for use in lab experiments, including its potency and selectivity. However, its low solubility in water can make it difficult to administer in certain experiments. There are several future directions for research involving PFT-α, including the investigation of combination therapies for cancer treatment and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of PFT-α involves several steps, starting with the reaction of 4-fluorobenzylamine with ethyl isothiocyanate to form 2-ethylthio-4-fluorobenzyl isothiocyanate. This intermediate is then reacted with 2-aminothiazole to form PFT-α. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
PFT-α has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Additionally, PFT-α has been investigated for its potential to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
Propiedades
IUPAC Name |
2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-2-12-15-8-11(18-12)13(17)16-7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWONKJGOHBKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

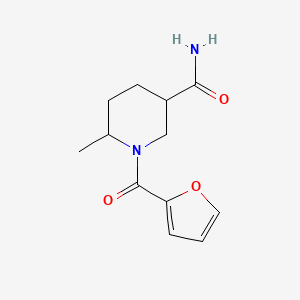
![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)
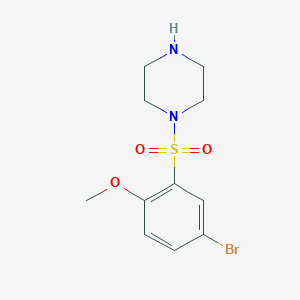
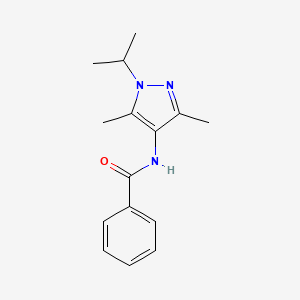

![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)
![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)
